6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine
Overview
Description
6-Chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine (6-Cl-ME-NMP) is an organic compound belonging to the class of pyridazinones. It is a nitrogen-containing heterocyclic compound with a molecular formula C7H11ClN4O. 6-Cl-ME-NMP was first synthesized in 2003 and has since been studied for its various biological and pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyridazines : 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine is involved in the synthesis of various pyridazines. For instance, studies have explored the formation of 4,5-didehydropyridazine intermediates in amination reactions of halogenated pyridazines, indicating its significance in synthetic chemistry (Klinge, Plas, & Koudijs, 2010).
Chemical Modifications and Reactions : This compound is used in the study of tautomerism and alkylation, illustrating its role in understanding chemical structures and reactions. For instance, N-methoxy-9-methyl-9H-purin-6-amines were synthesized using similar compounds, highlighting the diverse applications in synthetic chemistry (Roggen & Gundersen, 2008).
Methodological Developments : New synthetic routes for related compounds, like 6-methoxypyridazine-3-carboxylic acid, were developed using 3-chloro-6-methylpyridazine as the starting material. This underscores the compound's utility in advancing synthetic methodologies (Ju Xiu-lian, 2011).
Applications in Chemical and Pharmaceutical Research
Heterocyclic Chemistry Studies : Investigations into N-oxides of pyridazines, where derivatives like 3-methyl-6-methoxypyridazine play a crucial role, contribute significantly to heterocyclic chemistry. This area of study has implications for the development of pharmaceuticals and agrochemicals (Ogata & Kanō, 1963).
Bioactivity Research : The study of compounds like 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine and its analogs in bioactivity and pharmacological contexts is a critical area of research. It aids in the development of new pharmaceutical agents with potential therapeutic applications (Avupati et al., 2013).
Electrochemical Methods in Organic Chemistry : The preparation of aryl- and heteroarylpyridazines using electrochemical methods showcases the compound's role in modern synthetic techniques. This approach is crucial for the development of functionalized organic compounds (Sengmany et al., 2007).
properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-12(5-6-13-2)8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMDMKZIQDAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.